molecular formula C20H31N3O2 B7132693 N'-(1-benzylpiperidin-3-yl)-N'-methyl-N-propylbutanediamide

N'-(1-benzylpiperidin-3-yl)-N'-methyl-N-propylbutanediamide

Cat. No.: B7132693
M. Wt: 345.5 g/mol
InChI Key: ZOFQZIZXMMRBBN-UHFFFAOYSA-N
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Description

N’-(1-benzylpiperidin-3-yl)-N’-methyl-N-propylbutanediamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine moieties are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .

Properties

IUPAC Name

N'-(1-benzylpiperidin-3-yl)-N'-methyl-N-propylbutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-3-13-21-19(24)11-12-20(25)22(2)18-10-7-14-23(16-18)15-17-8-5-4-6-9-17/h4-6,8-9,18H,3,7,10-16H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFQZIZXMMRBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCC(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-benzylpiperidin-3-yl)-N’-methyl-N-propylbutanediamide typically involves the formation of the piperidine ring followed by functionalization. One common method includes the hydrogenation of N-(1-benzylpiperidin-3-yl)enamides using rhodium-catalyzed asymmetric hydrogenation . This method provides enantioenriched 3-aminopiperidine derivatives with high selectivity and yield.

Industrial Production Methods

Industrial production of piperidine derivatives often involves multicomponent reactions, cyclization, and annulation processes. These methods are designed to be cost-effective and scalable, ensuring the efficient production of the desired compounds .

Chemical Reactions Analysis

Types of Reactions

N’-(1-benzylpiperidin-3-yl)-N’-methyl-N-propylbutanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted piperidine derivatives .

Scientific Research Applications

N’-(1-benzylpiperidin-3-yl)-N’-methyl-N-propylbutanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(1-benzylpiperidin-3-yl)-N’-methyl-N-propylbutanediamide involves its interaction with specific molecular targets. For instance, it acts as a potent, selective, and reversible inhibitor of butyrylcholinesterase, an enzyme involved in cholinergic neurotransmission. By inhibiting this enzyme, the compound can improve memory, cognitive functions, and learning abilities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1-benzylpiperidin-3-yl)-N’-methyl-N-propylbutanediamide is unique due to its specific structure and high selectivity for butyrylcholinesterase inhibition. This selectivity makes it a promising candidate for the development of drugs targeting neurological disorders .

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